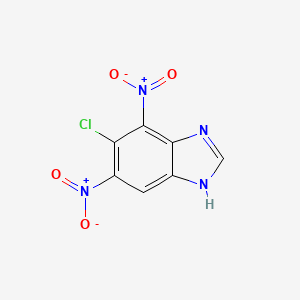

5-chloro-4,6-dinitro-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

32046-82-5 |

|---|---|

Molecular Formula |

C7H3ClN4O4 |

Molecular Weight |

242.57 g/mol |

IUPAC Name |

5-chloro-4,6-dinitro-1H-benzimidazole |

InChI |

InChI=1S/C7H3ClN4O4/c8-5-4(11(13)14)1-3-6(10-2-9-3)7(5)12(15)16/h1-2H,(H,9,10) |

InChI Key |

RBBXTOQTGWZOAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])N=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 4,6 Dinitro 1h Benzimidazole

De Novo Synthesis Routes to the Benzimidazole (B57391) Parent Core

The construction of the fundamental benzimidazole skeleton is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. This foundational reaction can be adapted in numerous ways, utilizing various reagents and conditions to achieve the desired 2-substituted or unsubstituted benzimidazole core.

The reaction between o-phenylenediamines and aldehydes or carboxylic acids represents a primary and versatile method for synthesizing the benzimidazole ring. orientjchem.orgnih.gov

When reacting with aldehydes, the process typically involves a two-step sequence within a single pot: the initial formation of a Schiff base, followed by an oxidative cyclodehydrogenation to yield the aromatic benzimidazole system. orientjchem.org A variety of reaction conditions can be employed, from heating in the presence of an acid catalyst to solvent-free reactions at elevated temperatures. semanticscholar.org For example, the condensation of o-phenylenediamine with various aromatic aldehydes can be carried out using p-toluenesulfonic acid (ρ-TSOH) as a catalyst in DMF at 80°C, typically for 2-3 hours. orientjchem.org

Alternatively, the Phillips condensation involves heating o-phenylenediamine with carboxylic acids or their derivatives (such as esters, amides, or nitriles) at high temperatures, often in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid. nih.gov This method is robust but can require harsh conditions. For instance, refluxing o-phenylenediamine with carboxylic acids in toluene (B28343) with ρ-TSOH as a catalyst for 2-3 hours is an effective approach. orientjchem.org

Table 1: Comparison of Condensation Reaction Partners for Benzimidazole Synthesis

| Reactant Partner | Typical Conditions | Catalyst Examples | Advantages | Disadvantages |

|---|---|---|---|---|

| Aldehydes | Heating (80-140°C) | ρ-TSOH, NH4Cl, Lewis Acids | High yields, broad substrate scope | Requires an oxidative step |

| Carboxylic Acids | Reflux, High Temp. | Strong acids (HCl, PPA), ρ-TSOH | Direct formation of aromatic ring | Harsh conditions, potential for low yields |

| Orthoesters | Room Temperature | Lewis Acids (ZrOCl₂, TiCl₄) | Mild conditions | Limited availability of diverse orthoesters |

To mitigate the often harsh conditions required in traditional benzimidazole syntheses, a wide array of catalytic systems have been developed. These approaches offer milder reaction conditions, improved yields, and greater efficiency. elsevierpure.com Catalysts can be broadly categorized into acid catalysts and metal-based catalysts.

Acid catalysts, including Lewis and Brønsted acids, are frequently used. p-Toluenesulfonic acid is an effective, inexpensive, and readily available catalyst for condensations involving both aldehydes and carboxylic acids. orientjchem.org Other systems, such as chlorosulfonic acid, have been used to afford products in good to excellent yields under mild conditions. nih.gov

More recently, heterogeneous and nanoparticle-based catalysts have gained prominence due to their high efficiency and reusability. elsevierpure.com Supported gold nanoparticles (AuNPs), particularly on a titanium dioxide (TiO₂) support, have been shown to be highly effective for the condensation of o-phenylenediamines with aldehydes at ambient temperatures. mdpi.com This system operates without additives and the catalyst can be recovered and reused multiple times without significant loss of activity. mdpi.com Similarly, cobalt nanocomposites and Al₂O₃/CuI/PANI nanocomposites have been successfully employed, offering high yields and catalyst recyclability. nih.gov

Table 2: Selected Catalytic Systems for Benzimidazole Synthesis

| Catalyst | Reactants | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Au/TiO₂ | o-Phenylenediamine + Aldehyde | CHCl₃:MeOH | Ambient | High yields, reusable catalyst, mild conditions. mdpi.com |

| p-Toluenesulfonic acid | o-Phenylenediamine + Aldehyde | DMF | 80°C | Inexpensive, efficient, simple procedure. orientjchem.org |

| ZrO₂–Al₂O₃ | o-Phenylenediamine + Aldehyde | Toluene | 110°C | Solid acid catalyst, good yields, reusable. nih.gov |

| CoOₓ@NC-800 | o-Phenylenediamine + Aldehyde | Toluene | 120°C | Broad substrate scope, high yields, catalyst is recyclable. nih.gov |

Strategies for the Introduction and Regioselective Control of Chloro and Nitro Substituents

Achieving the specific 5-chloro-4,6-dinitro substitution pattern on the benzimidazole ring requires careful strategic planning. The directing effects of the substituents and the fused ring system heavily influence the outcome of electrophilic substitution reactions. Two main strategies are employed: sequential substitution on a pre-formed ring or the use of a pre-substituted precursor.

Introducing the nitro groups onto a pre-existing 5-chlorobenzimidazole (B1584574) core via electrophilic aromatic nitration is a plausible but challenging route. The regiochemical outcome is dictated by the electronic properties of the chloro substituent and the benzimidazole nucleus. The chlorine atom is an ortho-, para-director, while the imidazole (B134444) ring's effect is more complex. scholarsjournal.net

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically used for such electrophilic substitutions. asianpubs.org For a 5-chlorobenzimidazole, the chlorine at position 5 would direct incoming electrophiles to positions 4 and 6. The first nitration would likely occur at either the C4 or C6 position. The introduction of the first electron-withdrawing nitro group deactivates the ring, making the second nitration event more difficult and requiring harsher conditions. frontiersin.org This deactivation also influences the position of the second nitro group, which would be directed by both the chloro and the initial nitro group, ultimately leading to the desired 4,6-dinitro product. However, controlling this sequential process to avoid over-nitration or the formation of undesired isomers can be difficult, often resulting in poor yields and complex product mixtures. frontiersin.org

A more reliable and widely used strategy for achieving specific substitution patterns on the benzimidazole ring is to begin with an o-phenylenediamine precursor that already contains the desired substituents in the correct positions. nih.gov This approach circumvents the challenges of controlling regioselectivity during electrophilic substitution on the heterocyclic system.

For the synthesis of 5-chloro-4,6-dinitro-1H-benzimidazole, the ideal starting material would be 4-chloro-3,5-dinitro-benzene-1,2-diamine. However, this precursor may not be readily available. A more practical approach involves using a more accessible precursor, such as 4-chloro-o-phenylenediamine or 4-nitro-o-phenylenediamine (B140028). nih.govsemanticscholar.org

For instance, starting with 4-chloro-o-phenylenediamine, one could first perform the condensation reaction to form a 5-chlorobenzimidazole derivative. This intermediate would then undergo a dinitration step as described in the sequential methodology. nih.gov A more direct route involves starting with a precursor that already contains both chloro and nitro groups. For example, a synthesis could begin with 4-chloro-5-nitro-o-phenylenediamine, which upon condensation would yield a 5-chloro-6-nitrobenzimidazole. A subsequent, directed nitration would then be required to add the second nitro group at the C4 position.

Advanced Synthetic Protocols for this compound and its Analogs

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, yield, and environmental footprint of benzimidazole synthesis. evitachem.com Microwave-assisted synthesis has emerged as a particularly powerful tool. nih.govsemanticscholar.org

Microwave irradiation can dramatically accelerate the condensation reaction between substituted o-phenylenediamines and aldehydes. evitachem.com For the synthesis of 6-chloro and 6-nitro-1H-benzimidazole derivatives, reactions that require several hours of conventional heating can be completed in minutes under microwave irradiation, often with a significant increase in yield (from 7% to 22% improvement has been reported). nih.govsemanticscholar.org This method is directly applicable to the synthesis of this compound, provided the appropriately substituted precursor is used. For example, the condensation of 4-chloro-o-phenylenediamine with various aldehydes using sodium metabisulfite (B1197395) as an oxidizing agent can be performed via reflux (achieving 70-91% yields) or with microwave assistance (achieving 90-99% yields). semanticscholar.org This highlights the efficiency gains of advanced protocols.

These advanced methods not only shorten reaction times but also align with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions. evitachem.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of benzimidazole synthesis, microwave irradiation has been shown to be highly effective. For instance, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives demonstrated a dramatic reduction in reaction time, from 12–24 hours with conventional reflux to just 20–60 minutes under microwave conditions. nih.gov This acceleration is accompanied by an increase in reaction yields, typically in the range of 7% to 15%. nih.gov

Similarly, the synthesis of 5(6)-nitro-1H-benzimidazoles from iminoester hydrochlorides and 4-nitro-o-phenylenediamine benefits significantly from microwave assistance. semanticscholar.org The use of microwave irradiation in these syntheses not only enhances reaction rates but also aligns with the principles of green chemistry by reducing energy consumption. semanticscholar.org These findings suggest that the synthesis of this compound can be significantly optimized through the application of microwave technology, leading to a more efficient and economical process.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 6-substituted 1H-benzimidazoles | 6-12 hours | 10-15 minutes | nih.gov |

| N-substitution of 6-(chloro/nitro)-1H-benzimidazoles | 12-24 hours | 20-60 minutes | nih.gov |

| Yield Improvement | Baseline | 7-22% increase | nih.gov |

Green Chemistry Principles in Benzimidazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For benzimidazole synthesis, this includes the use of solvent-free reactions, renewable feedstocks, and eco-friendly catalysts. eprajournals.comchemmethod.com Sustainable approaches often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives under mild, solvent-free conditions, facilitated by solid catalysts derived from natural sources. eprajournals.com

The use of water as a solvent is a key aspect of green benzimidazole synthesis, as it is a safe, non-toxic, and inexpensive medium. sphinxsai.com Several methods have been developed that utilize water as the reaction medium, often in conjunction with catalysts like boric acid or under catalyst-free conditions, to produce benzimidazole derivatives in high yields. sphinxsai.com Furthermore, the use of renewable feedstocks derived from biomass helps to reduce the reliance on fossil fuels and contributes to a more sustainable chemical industry. eprajournals.com These green synthetic strategies offer a viable and environmentally responsible alternative for the production of this compound.

Table 2: Green Chemistry Approaches in Benzimidazole Synthesis

| Green Chemistry Principle | Application in Benzimidazole Synthesis | Advantages | Reference |

| Alternative Solvents | Use of water or polyethylene (B3416737) glycol (PEG) | Environmentally benign, low cost, safe | sphinxsai.com |

| Solvent-Free Conditions | Reactions conducted without a solvent, often with solid catalysts | Reduced waste, simplified work-up, lower environmental impact | eprajournals.comchemmethod.com |

| Renewable Feedstocks | Utilization of biomass-derived starting materials | Reduced dependence on fossil fuels, sustainability | eprajournals.com |

| Eco-friendly Catalysts | Use of catalysts like zinc acetate, boric acid, or nano-catalysts | Mild reaction conditions, high yields, catalyst recyclability | chemmethod.comdoi.org |

Electrochemical Synthetic Pathways

Electrochemical synthesis represents a green and efficient alternative to traditional chemical methods, relying on electricity to drive chemical reactions. rsc.org In the context of nitroaromatic compounds, electrochemical methods can be employed for their synthesis and modification. acs.orgacs.org For example, alkyl nitroaromatic compounds can be prepared via nucleophilic aromatic substitution promoted by electrochemical oxidation. acs.orgnih.gov

The electrochemical reduction of nitro moieties is another important application. rsc.org This can be a key step in the synthesis of precursors or derivatives of this compound. The use of electro-organic synthesis offers several advantages, including high atom economy, reduced waste generation, and the avoidance of hazardous chemical oxidants or reductants. nih.gov While specific electrochemical pathways for the direct synthesis of this compound are not extensively documented, the principles of electrosynthesis for nitroaromatic compounds suggest a promising avenue for future research and development. rsc.orgnih.gov

Derivatization Strategies and Post-Synthetic Modifications

The functional groups present in this compound, namely the two nitro groups and the N-H of the imidazole ring, provide multiple handles for derivatization and post-synthetic modification. These transformations are crucial for generating analogues with diverse properties.

Reduction Reactions of Nitro Groups to Amino Functionalities

The reduction of nitro groups to amino groups is a fundamental transformation in organic synthesis. For dinitrobenzimidazoles, selective reduction of one nitro group is often a desired outcome. The use of sodium polysulfide (Na₂Sₓ) in aqueous ethyl alcohol has been shown to effectively reduce 4,6(5,7)-dinitrobenzimidazoles to 4(7)-amino-6(5)-nitrobenzimidazole. stackexchange.comechemi.com This preferential reduction is thought to be related to the chelating structure of the benzimidazole. stackexchange.com Another facile method for the reduction of aryl nitro groups to aryl amines involves the use of sodium dithionite (B78146) (Na₂S₂O₄), which is particularly useful in the context of DNA-encoded libraries due to its compatibility with aqueous media. nih.gov

Table 3: Reagents for Nitro Group Reduction in Benzimidazoles

| Reagent | Outcome | Key Features | Reference |

| Sodium Polysulfide (Na₂Sₓ) | Selective mono-reduction of dinitrobenzimidazoles | Preferential reduction, related to chelation | stackexchange.comechemi.com |

| Sodium Dithionite (Na₂S₂O₄) | Reduction of aryl nitro groups to aryl amines | DNA-compatible, suitable for aqueous media | nih.gov |

| Zn/NaHSO₃ in water | Reductive cyclocondensation of 2-nitroaniline (B44862) with aldehydes | One-pot synthesis, chemoselective reduction | pcbiochemres.com |

Nucleophilic Aromatic Substitution Reactions of Nitro Groups

The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). youtube.com In dinitro-substituted systems like this compound, the nitro groups can act as leaving groups in SₙAr reactions, allowing for their replacement by various nucleophiles. The benzimidazole ring itself can activate a nitro group for intramolecular SₙAr, as demonstrated in the cyclization of 2-(2-nitrophenyl)-1H-benzimidazoles. nih.gov The presence of two nitro groups in the target molecule significantly enhances its electrophilicity, making it a good substrate for SₙAr reactions with nucleophiles such as amines, alkoxides, and thiolates. youtube.comnih.gov

N-Substitution and C-Substitution Modalities

The benzimidazole scaffold allows for substitution at both the nitrogen and carbon atoms. N-substitution at the N-1 position is a common strategy for modifying the properties of benzimidazoles. This is typically achieved by reacting the N-H of the benzimidazole with substituted halides in the presence of a base. nih.govsemanticscholar.org This approach has been used to synthesize a variety of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov

C-substitution , particularly at the C-2 position, is another important modification. While direct C-H functionalization is possible, a common route to C-2 substituted benzimidazoles is through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. longdom.org For post-synthetic modification, electrophilic substitution reactions on the benzene (B151609) ring are influenced by the existing substituents. Nitration of 2-amino-1-methylbenzimidazole, for example, leads to a mixture of 5- and 6-nitro derivatives, and can be pushed to the 5,6-dinitro product with an excess of the nitrating agent. longdom.org This indicates that direct functionalization of the benzene portion of the this compound ring is also a potential, albeit challenging, derivatization strategy.

Schiff Base Formation and Related Condensations

A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the synthesis of Schiff bases or related condensation products directly from this compound. While the formation of Schiff bases from various other benzimidazole derivatives is a well-documented area of research, with numerous methodologies reported for the condensation of amino-substituted benzimidazoles with aldehydes and ketones, these specific transformations have not been reported for the this compound scaffold.

The reactivity of the benzimidazole ring system is highly influenced by the nature of its substituents. In the case of this compound, the presence of two strongly electron-withdrawing nitro groups, in addition to a chloro substituent, significantly deactivates the aromatic system. This deactivation profoundly impacts the nucleophilicity of the imidazole nitrogen atoms, which are typically the reactive sites for condensation reactions.

General methodologies for Schiff base formation from less deactivated benzimidazoles often involve the reaction of an amino-functionalized benzimidazole with a carbonyl compound, typically under acidic or basic catalysis, and often with the removal of water to drive the reaction to completion. However, the electronic properties of this compound would likely necessitate more forcing reaction conditions, which have not been documented.

Furthermore, the potential for this compound to undergo other related condensation reactions, such as those involving nucleophilic aromatic substitution of the chloro group, has also not been specifically explored in the available literature. While nucleophilic aromatic substitution is a known reaction class for activated aryl halides, the specific conditions and outcomes for this compound remain uninvestigated.

Consequently, due to the lack of available research data, a detailed discussion of synthetic protocols, reaction mechanisms, and product characterization for Schiff base formation or related condensations of this compound cannot be provided at this time. Further experimental investigation is required to explore the reactivity of this highly functionalized benzimidazole derivative in such chemical transformations.

Spectroscopic and Structural Elucidation Methodologies

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The structural confirmation of 5-chloro-4,6-dinitro-1H-benzimidazole is achieved through the application of several key spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide characteristic signals that correspond to the specific functional groups and atomic nuclei within the molecule.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the compound. The analysis of the this compound spectrum reveals distinct absorption bands that confirm its structure. Specifically, characteristic peaks are observed at approximately 1,540 cm⁻¹ and 1,350 cm⁻¹, which are indicative of the symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups, respectively. vulcanchem.com Furthermore, a significant band is detected near 750 cm⁻¹, corresponding to the stretching vibration of the carbon-chlorine (C-Cl) bond. vulcanchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen atoms (protons) within the molecule. The ¹H NMR spectrum of this compound shows signals in the aromatic region, specifically between δ 8.2 and 8.5 ppm, which are attributed to the aromatic protons. vulcanchem.com A distinct signal is also observed at approximately δ 13.2 ppm, which is characteristic of the imidazole (B134444) N-H proton. vulcanchem.com The specific chemical shifts and splitting patterns in the NMR spectrum allow for the precise assignment of each proton to its position on the benzimidazole (B57391) ring system.

| Technique | Parameter | Observed Value | Assignment |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Absorption Bands (cm⁻¹) | 1,540 | Nitro Group (NO₂) Stretching |

| 1,350 | Nitro Group (NO₂) Stretching | ||

| ~750 | Carbon-Chlorine (C-Cl) Bond | ||

| ¹H NMR Spectroscopy | Chemical Shift (δ ppm) | 8.2 - 8.5 | Aromatic Protons |

| 13.2 | Imidazole (N-H) Proton |

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state architecture.

Computational and Theoretical Investigations of 5 Chloro 4,6 Dinitro 1h Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic properties of molecules. nih.govresearchgate.net For 5-chloro-4,6-dinitro-1H-benzimidazole, DFT calculations, typically using a basis set like B3LYP/6-31G(d,p), would be employed to optimize the molecule's three-dimensional geometry and calculate various electronic descriptors. nih.gov These descriptors help in understanding the molecule's reactivity and stability.

Key parameters derived from DFT studies include total energy, dipole moment, and the distribution of atomic charges. A Molecular Electrostatic Potential (MEP) map would also be generated, which visually indicates the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties This table is illustrative of the data that would be generated from a DFT study and is not based on actual experimental or calculated results for the specific compound.

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | [Value] | Hartrees |

| Dipole Moment | [Value] | Debye |

| EHOMO | [Value] | eV |

| ELUMO | [Value] | eV |

| Energy Gap (ΔE) | [Value] | eV |

Analysis of Frontier Molecular Orbitals

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For this compound, the strong electron-withdrawing nature of the two nitro groups and the chlorine atom would be expected to significantly influence the energies and distributions of these frontier orbitals.

Molecular Modeling and Docking Studies of Molecular Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. researchgate.net These in silico studies are vital in drug discovery for screening potential drug candidates and understanding their mechanism of action. rsc.orgresearchgate.net

Prediction of Ligand-Target Binding Affinity

Molecular docking simulations would place the 3D structure of this compound into the active site of a specific biological target. The simulation then calculates a "docking score" or binding energy, which estimates the binding affinity between the ligand and the target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Studies on related nitro- and chloro-substituted benzimidazoles have explored targets such as dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR-2), and various protein kinases. rsc.orgnih.gov

Identification of Key Interaction Sites and Binding Poses

Beyond just a score, docking analysis provides a visual representation of the most likely binding pose of the ligand within the target's active site. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. rsc.org Understanding these interactions is crucial for optimizing the ligand's structure to improve its binding affinity and selectivity.

Table 2: Hypothetical Molecular Docking Results This table illustrates potential findings from a docking study and is not based on actual data for the specific compound.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Dihydrofolate Reductase | [Value] | [e.g., Asp27, Leu54] | Hydrogen Bond, Hydrophobic |

| VEGFR-2 Kinase | [Value] | [e.g., Cys919, Glu885] | Hydrogen Bond, Pi-Alkyl |

| Aurora B Kinase | [Value] | [e.g., Ala213, Lys106] | van der Waals, Hydrogen Bond |

Structure-Activity Relationship (SAR) Analysis from Theoretical and Experimental Data

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.net For the benzimidazole (B57391) scaffold, SAR analyses have shown that the type and position of substituents on the fused ring system are critical for determining the compound's pharmacological effects. nih.govnih.gov

For this compound, an SAR analysis would involve comparing its theoretical properties and any available experimental activity data with those of structurally similar benzimidazole derivatives. The analysis would focus on the contribution of the chloro-group at the 5-position and the two nitro-groups at the 4- and 6-positions. These strong electron-withdrawing groups are known to significantly modulate the electronic and steric properties of the benzimidazole core, which in turn affects how the molecule interacts with biological targets. nih.gov General SAR studies on benzimidazoles indicate that substitutions at the C5 and C6 positions greatly influence activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com These models are built on the principle that the structural and physicochemical properties of a molecule determine its activity. For benzimidazole derivatives, QSAR models have been developed to predict a range of biological activities, including antimicrobial and anticancer effects. longdom.orgnih.gov

The development of a QSAR model for a class of compounds like the derivatives of benzimidazole typically involves several key steps. Initially, a dataset of molecules with known biological activities is compiled. Then, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, thermodynamic, spatial, and structural properties. longdom.org

Multiple linear regression (MLR) and partial least squares regression (PLR) are common statistical methods used to generate the QSAR equation. ijpsr.com This equation correlates the molecular descriptors with the observed biological activity. For instance, a hypothetical QSAR model for a series of benzimidazole derivatives might reveal that descriptors related to electronic properties and molecular shape are critical for their activity.

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques. biointerfaceresearch.com A statistically significant model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues. While specific QSAR models for this compound are not extensively documented in publicly available literature, the established methodologies for other benzimidazole derivatives provide a clear framework for how such a model could be developed. The presence of electron-withdrawing nitro and chloro groups on the benzimidazole scaffold is known to influence antibacterial activity in some derivatives. isca.in

To illustrate the output of a QSAR study, the following interactive table presents a hypothetical set of benzimidazole derivatives with their experimental and predicted biological activities, along with key molecular descriptors that might be used in a QSAR model.

| Compound | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Molecular Weight | LogP |

| Benzimidazole-A | 5.2 | 5.1 | 250.1 | 2.5 |

| Benzimidazole-B | 4.8 | 4.9 | 265.3 | 2.8 |

| Benzimidazole-C | 5.5 | 5.4 | 280.2 | 2.3 |

| Benzimidazole-D | 4.5 | 4.6 | 295.4 | 3.1 |

This table is for illustrative purposes to demonstrate the type of data generated in QSAR studies.

In silico Pharmacokinetic and Toxicokinetic Prediction Methodologies (ADMET)

In silico ADMET prediction has become an indispensable tool in the early phases of drug discovery and chemical safety assessment. nih.gov These computational methods forecast the absorption, distribution, metabolism, excretion, and toxicity of a compound within an organism, helping to identify potential liabilities before significant resources are invested in experimental studies. researchgate.net For benzimidazole derivatives, in silico ADMET profiling has been utilized to assess their drug-likeness and potential toxicity. orientjchem.orgmdpi.com

The prediction of ADMET properties involves a variety of computational models. For instance, a compound's absorption potential can be estimated by predicting its solubility and permeability through biological membranes like the Caco-2 cell line model. orientjchem.org The blood-brain barrier (BBB) penetration is another critical parameter that can be predicted to understand the potential for central nervous system effects. orientjchem.org

Metabolism is often predicted by identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Toxicity predictions can encompass a wide range of endpoints, including potential for mutagenicity, carcinogenicity, and organ-specific toxicity. These predictions are typically based on structural alerts and statistical models derived from large databases of known toxic compounds.

The following interactive table provides an example of a predicted ADMET profile for a hypothetical benzimidazole derivative, showcasing the types of parameters that are typically evaluated.

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| Ames Mutagenicity | Probable |

| Carcinogenicity | Non-carcinogen |

This table is a hypothetical representation of an in silico ADMET prediction.

The results from such in silico analyses provide a preliminary risk assessment and can guide the design of future experimental studies to confirm the predicted properties.

Molecular Mechanisms of Biological Activity: in Vitro Research Focus

Antimicrobial Action Mechanisms

Benzimidazole (B57391) scaffolds, including chlorinated and nitrated variants, are recognized for their broad-spectrum antimicrobial potential. nih.gov Their mechanism of action is multifaceted, involving the inhibition of microbial growth, targeting of essential enzymes, and interference with fundamental cellular processes.

A range of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated significant in vitro antibacterial and antifungal activity. nih.govresearchgate.net Studies have evaluated these compounds against various pathogens, including Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Certain derivatives exhibited potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL, which is comparable to the standard antibiotic ciprofloxacin (B1669076) (MIC = 8–16 μg/mL). nih.govresearchgate.net

In the realm of antifungal activity, these compounds have been tested against opportunistic fungal pathogens like Candida albicans and Aspergillus niger. nih.govresearchgate.netresearchgate.net Specific derivatives have shown notable efficacy, with MIC values between 8 and 16 μg/mL, rivaling the standard antifungal drug fluconazole (B54011) (MIC = 4–128 μg/mL). nih.govresearchgate.net The research highlights that the substitution pattern on the benzimidazole ring is crucial for the observed pharmacological effects. nih.gov

| Compound Type | Microorganism | Activity (MIC) | Reference Drug | Reference Drug MIC |

|---|---|---|---|---|

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | E. coli, S. faecalis, MSSA, MRSA | 2-16 µg/mL | Ciprofloxacin | 8-16 µg/mL |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Candida albicans, Aspergillus niger | 8-16 µg/mL | Fluconazole | 4-128 µg/mL |

A key mechanism underlying the antimicrobial and even anticancer activity of benzimidazole derivatives is the inhibition of dihydrofolate reductase (DHFR). nih.govnih.gov DHFR is a critical enzyme in both prokaryotic and eukaryotic cells that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of nucleic acids and amino acids. nih.gov By inhibiting DHFR, these compounds effectively halt cell proliferation. nih.gov

Molecular docking studies have predicted that the DHFR protein from Staphylococcus aureus is a highly probable target for N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.govresearchgate.netnih.gov This suggests that the antimicrobial efficacy of these compounds is, at least in part, due to their ability to bind to and inhibit this essential bacterial enzyme. nih.govrsc.org The inhibition of DHFR is a well-established strategy for antimicrobial therapy, as seen with drugs like trimethoprim. nih.gov

The planar structure of the 5-chloro-4,6-dinitro-1H-benzimidazole molecule is thought to facilitate π-π stacking interactions, which can enhance its binding affinity to biological targets like DNA. vulcanchem.com By forming stable complexes with double-stranded DNA, such compounds can inhibit DNA-primed RNA synthesis, effectively halting transcription. sigmaaldrich.com This disruption of nucleic acid synthesis is a potent mechanism for killing microbial cells. The inhibition of DHFR, as mentioned previously, also directly impacts nucleic acid synthesis by depleting the necessary precursors. nih.gov

Furthermore, some antimicrobial agents that target the biosynthesis of the bacterial cell wall have been shown to exert a bactericidal effect. nih.gov While not directly demonstrated for this compound, related heterocyclic compounds are known to inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

Antiproliferative and Cytostatic Effects in In Vitro Cancer Cell Lines

Benzimidazole derivatives have emerged as a promising class of compounds for cancer therapy due to their structural similarity to biological nucleotides and their ability to induce antiproliferative and cytostatic effects in various cancer cell lines. nih.gov

Research has shown that benzimidazole compounds can exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One such new benzimidazole compound, designated BA586, has been shown to induce cell cycle arrest by elevating the concentrations of p53 and p21 proteins in treated breast cancer cells (HCC1937). oncologyradiotherapy.com The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis, while p21 is a cyclin-dependent kinase inhibitor that can halt cell cycle progression.

In another example, a derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, was identified as an inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT/β-catenin signaling pathway. nih.gov Aberrant activation of this pathway is linked to cancer proliferation, and its inhibition represents a viable therapeutic strategy. nih.gov

A primary mechanism through which benzimidazole derivatives exhibit anticancer activity is the induction of apoptosis, or programmed cell death. The compound 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) has been shown to induce apoptosis in breast cancer cells. nih.govnih.gov This was evidenced by an increase in Annexin V-positive cells, DNA fragmentation, and the activation of caspases-7 and -9, which are key executioner and initiator caspases in the apoptotic cascade. nih.gov

Treatment with DRB also led to a significant decrease in the anti-apoptotic protein Mcl-1. nih.gov Similarly, other novel benzimidazole derivatives have been found to induce apoptosis by increasing levels of pro-apoptotic proteins like Bax and decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Studies on the BA586 compound also demonstrated its ability to cause DNA fragmentation, which can trigger p53-mediated apoptosis. oncologyradiotherapy.com The cytotoxic effect of these compounds is often dose-dependent, with specific IC50 (half-maximal inhibitory concentration) values determined for various cancer cell lines. oncologyradiotherapy.com

| Compound | Cancer Cell Line | Effect | IC50 Value |

|---|---|---|---|

| BA586 | HCC1937 (Breast Cancer) | Cytotoxic, Induces Apoptosis | 42 µM |

| se-182 | A549 (Lung Carcinoma) | Cytotoxic | 15.80 µg/mL |

| se-182 | HepG2 (Liver Carcinoma) | Cytotoxic | 15.58 µg/mL |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k) | Various (5 cell lines) | Anticancer | 1.84-10.28 µg/mL |

| Flubendazole | HCT8 (Intestinal Cancer) | Antiproliferative | 0.9 µmol/L |

| Albendazole | HCT8 (Intestinal Cancer) | Antiproliferative | 0.3 µmol/L |

DNA Interaction Mechanisms

Research into the interaction of benzimidazole derivatives with DNA has revealed multifaceted mechanisms, including the inhibition of essential enzymes that maintain DNA topology and direct binding to the DNA structure.

DNA Topoisomerase Inhibition (Type I)

DNA topoisomerase I is a critical nuclear enzyme that modulates the topological state of DNA and is a validated target for anticancer agents. nih.gov Studies on various benzimidazole derivatives have established their activity as inhibitors of this enzyme. semanticscholar.orgnih.gov For instance, a study evaluating a series of 1H-benzimidazole derivatives found that compounds with different electronic characteristics at the 5-position exhibited varying degrees of mammalian topoisomerase I inhibition in plasmid supercoil relaxation assays. semanticscholar.org Specifically, the derivative 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed relatively potent inhibition. semanticscholar.org

Another class of bis-benzimidazole derivatives, such as a new analogue of Hoechst 33342 known as DMA, has been identified as a selective and differential inhibitor of both human and E. coli DNA topoisomerase I. nih.govresearchgate.net The mechanism of interaction appears to differ between species, with DMA exhibiting reversible binding to human topoisomerase I and irreversible binding to the E. coli enzyme. nih.gov

DNA Minor Groove Binding

The minor groove of the DNA double helix is a significant target for small molecules that can interfere with cellular processes like transcription and replication. rsc.orgbeilstein-journals.org Benzimidazole derivatives have been a prominent class of compounds investigated for this binding capability. rsc.orgresearchgate.net Spectroscopic methods and Hoechst displacement assays have demonstrated that novel benzimidazole derivatives can bind to the DNA minor groove. rsc.org This binding can subsequently inhibit topoisomerase II activity and in vitro transcription. rsc.org

Bis-benzimidazoles, in particular, are among the most extensively studied DNA minor groove binders. beilstein-journals.org The interaction is typically non-covalent and occurs at A·T rich sequences, where the molecule displaces water from the spine of hydration to fit within the groove. beilstein-journals.org In some specialized benzimidazole derivatives, the binding can be unusually strong, inducing conformational changes in the compound to enhance its interaction with the groove and even incorporating a water molecule to complete the compound-DNA interface. nih.gov

Targeting Specific Receptors and Enzymes

Beyond direct DNA interaction, benzimidazole derivatives have been designed and evaluated as inhibitors of specific protein targets that are crucial for tumor growth and proliferation, such as receptor tyrosine kinases and histone deacetylases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or dysregulated, can promote tumorigenesis, making it a key target for anticancer therapies. nih.govfrontiersin.org Various benzimidazole derivatives have shown potent EGFR inhibitory activity. One study on a 2-aryl benzimidazole derivative, designated 5a, demonstrated that it potently inhibited EGFR activity by reducing its tyrosine phosphorylation, which in turn prevented the downstream activation of pro-survival pathways like PI3K/Akt and MEK/Erk. nih.gov

Newer hybrids incorporating both benzimidazole and 1,2,3-triazole moieties have also been developed as EGFR inhibitors. frontiersin.org The most effective compounds from these series were evaluated for their ability to inhibit the EGFR tyrosine kinase domain. frontiersin.org The results of these assays often align with their antiproliferative activity against cancer cell lines. frontiersin.org

| Compound | Scaffold Type | Substitution (R group) | IC50 (nM) |

|---|---|---|---|

| 6i | 2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazole | 4-SO2NH2 | 78 ± 5 |

| 10e | 2-benzylthio-1-(1-aryl-1,2,3-triazole-4-methyl)benzimidazole | 3-NO2 | 73 ± 4 |

| Erlotinib (Reference) | - |

Data sourced from a study on benzimidazole/1,2,3-triazole hybrids. frontiersin.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and the VEGFR2 signaling pathway is a primary mediator of this process. researchgate.net Consequently, VEGFR2 is a major target in cancer therapy. In silico molecular docking studies have been performed on a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives to predict their interaction with various anticancer targets. nih.govresearchgate.netrsc.org These computational analyses predicted that VEGFR2 is a suitable molecular target for the potential anticancer activity of these potent compounds. nih.govrsc.orgsemanticscholar.org Other research has focused on repurposing existing benzimidazole-based drugs, such as the anthelmintic mebendazole, which has shown the ability to reduce VEGFR-2 concentrations in vitro. researchgate.net Furthermore, novel benzimidazole-oxadiazole hybrids have been synthesized and shown to inhibit the VEGFR-2 enzyme with IC50 values in the sub-micromolar range. nih.gov

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases are enzymes that play a crucial role in regulating gene expression, and their inhibition can lead to anticancer effects. HDAC6, in particular, is a promising target. The same in silico studies that identified VEGFR2 as a potential target for N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives also predicted that Histone Deacetylase 6 (HDAC6) is another suitable target for the anticancer activity of this class of compounds. nih.govresearchgate.netrsc.orgsemanticscholar.org These molecular docking predictions suggest a potential mechanism of action, although this needs to be confirmed by further in vitro enzymatic assays for this specific class of chloro-nitro substituted benzimidazoles. nih.gov Broader research into HDAC inhibitors has led to the development of other, non-benzimidazole structures that show high inhibitory activity and selectivity for HDAC6. nih.gov

| Compound ID | IC50 Range (µM) Across Five Cell Lines |

|---|---|

| 1d | 1.84 - 10.28 |

| 2d | 1.84 - 10.28 |

| 3s | 1.84 - 10.28 |

| 4b | 1.84 - 10.28 |

| 4k | 1.84 - 10.28 |

| Paclitaxel (Reference) | 1.38 - 6.13 |

Data reflects the IC50 range for the most potent compounds in a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. researchgate.netrsc.org

Antiparasitic and Antihelminthic Activity

The benzimidazole scaffold is a cornerstone in the development of antiparasitic and antihelminthic agents. The primary mechanism of action for many compounds in this class is the disruption of microtubule functions in parasites.

Inhibition of Tubulin Polymerization

In Vitro Activity Against Specific Protozoan Parasites (e.g., Giardia lamblia, Entamoeba histolytica)

Numerous benzimidazole derivatives have demonstrated in vitro efficacy against protozoan parasites like Giardia lamblia and Entamoeba histolytica. The activity is generally attributed to the inhibition of crucial cellular processes in these parasites, with tubulin polymerization being a key target. For instance, various substituted benzimidazoles have been synthesized and tested, showing significant activity against these protozoa, often exceeding that of standard drugs like metronidazole. However, specific IC50 values or detailed mechanistic studies for this compound against G. lamblia and E. histolytica are not specified in the available literature.

Antiviral Activity

The benzimidazole nucleus is a versatile scaffold that has also been incorporated into compounds with significant antiviral properties.

Inhibition of Viral Replication Enzymes (e.g., HIV-1 Reverse Transcriptase)

Certain benzimidazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This enzymatic inhibition is crucial for preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. While the benzimidazole structure is a known pharmacophore for this activity, specific inhibitory concentrations (IC50) or detailed binding studies for this compound against HIV-1 reverse transcriptase have not been reported.

Activity Against Specific Viruses (e.g., Human Cytomegalovirus (HCMV))

Benzimidazole derivatives have shown potent and selective inhibition of Human Cytomegalovirus (HCMV) replication in vitro. Some of these compounds act late in the viral replication cycle, interfering with viral DNA maturation and processing. Others have been shown to inhibit the pUL97 protein kinase, which is essential for viral replication. The specific activity and mechanism of action of this compound against HCMV have not been detailed in the reviewed literature.

Enzymatic Inhibition Beyond Pathogen Targets

The structural features of benzimidazoles allow them to interact with a wide range of enzymes beyond those found in pathogens. For example, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been investigated for their potential as inhibitors of enzymes like dihydrofolate reductase, which can be a target for both antimicrobial and anticancer activities. However, specific studies detailing the enzymatic inhibition profile of this compound beyond pathogen-specific targets are not currently available.

Urease Inhibition

There is currently no available scientific literature or published research that has evaluated the urease inhibitory activity of this compound. While other benzimidazole derivatives have been explored as potential urease inhibitors, this specific compound has not been a subject of such investigations.

α-Amylase Inhibition

No studies have been found that report on the in vitro α-amylase inhibitory potential of this compound. The effect of this compound on this key enzyme in carbohydrate metabolism remains uninvestigated in the current body of scientific literature.

Acetylcholinesterase (AChE) Inhibitory Activities

The scientific literature lacks any data or studies concerning the acetylcholinesterase (AChE) inhibitory activities of this compound. Its potential role as an inhibitor of this crucial enzyme in the nervous system has not been explored.

5-Lipoxygenase Inhibition

There is no available research on the 5-lipoxygenase inhibitory properties of this compound. Its potential to modulate the inflammatory pathway through this enzyme has not been a subject of scientific inquiry.

Antioxidant and Radical Scavenging Properties

Similarly, no in vitro studies have been published that assess the antioxidant and radical scavenging properties of this compound. While the broader class of benzimidazoles has been investigated for such activities, data for this specific dinitro-chloro substituted compound is absent from the scientific record.

Advanced Research Applications of 5 Chloro 4,6 Dinitro 1h Benzimidazole and Its Derivatives

Role as Synthetic Building Blocks and Precursors for Complex Heterocyclic Compounds

5-chloro-4,6-dinitro-1H-benzimidazole serves as a valuable precursor for the synthesis of more complex heterocyclic systems. The benzimidazole (B57391) core is a prevalent scaffold in medicinal chemistry, and the substituents on this particular derivative offer multiple avenues for chemical modification. nih.govtandfonline.com The electron-deficient nature of the benzene (B151609) ring, caused by the two nitro groups, activates the chloro group for nucleophilic aromatic substitution. This allows for the introduction of a wide array of nucleophiles, leading to the creation of novel benzimidazole derivatives with tailored electronic and steric properties.

For instance, the chloro group can be displaced by amines, alcohols, or thiols to generate new families of compounds. Furthermore, the nitro groups themselves can be chemically transformed. Reduction of the nitro groups to amines provides access to amino-benzimidazoles, which are key intermediates for the synthesis of fused heterocyclic systems, such as imidazo[4,5-f]quinolines, through condensation reactions. researchgate.net While specific examples detailing the use of this compound as a precursor are not extensively documented in readily available literature, the known reactivity of similar nitro-activated chloro-aromatic compounds supports its potential in this capacity. chemrxiv.org The general synthetic routes to produce substituted benzimidazoles often involve the condensation of o-phenylenediamines with various aldehydes or carboxylic acids, a process that can be adapted to derivatives of this compound. semanticscholar.orgresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 5-substituted-4,6-dinitro-1H-benzimidazoles |

| Nitro Group Reduction | Reducing agents (e.g., SnCl2, H2/Pd) | 4,6-diamino-5-chloro-1H-benzimidazole |

Exploration in Materials Science for Advanced Functional Materials

The field of materials science is continually in search of novel organic molecules with unique electronic and photophysical properties for the development of advanced functional materials. letpub.comwiley.comwiley-vch.deresearchgate.net Benzimidazole derivatives are among the classes of compounds being investigated for such applications due to their rigid, planar structure and versatile electronic characteristics. nih.gov

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and data storage. nih.govresearchgate.net Organic molecules with large second-order hyperpolarizabilities (β) are particularly sought after. A common design strategy for such molecules is to create a "push-pull" system with an electron-donating group and an electron-accepting group connected by a π-conjugated system.

The benzimidazole nucleus can act as a π-bridge in such systems. The presence of two nitro groups in this compound makes it a potent electron-accepting moiety. pku.edu.cnnih.gov While specific NLO studies on this exact compound are not prominent in the literature, related research on other nitro-substituted benzimidazoles suggests its potential. dntb.gov.ua Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the introduction of nitro groups into aromatic systems can significantly enhance their NLO properties. nih.govpku.edu.cn It is plausible that derivatives of this compound, particularly if modified to include an electron-donating group, could exhibit significant NLO activity.

Table 2: Factors Influencing NLO Properties in Benzimidazole Derivatives

| Feature | Role in NLO Properties |

|---|---|

| Benzimidazole Core | π-conjugated bridge |

| Nitro Groups (NO2) | Strong electron-acceptors, enhance hyperpolarizability |

| Chloro Group (Cl) | Can be substituted with donor groups to create push-pull systems |

Potential Applications in Analytical Chemistry Research

The development of chemical sensors for the detection of specific ions and molecules is a significant area of analytical chemistry. Fluorescent chemosensors are particularly valuable due to their high sensitivity and the ability to provide real-time detection. Benzimidazole derivatives have been explored as scaffolds for such sensors. nih.govresearchgate.netresearchgate.net

While there is no specific literature detailing the use of this compound as an analytical sensor, its structural features suggest potential avenues for development. The benzimidazole nitrogen atoms can act as binding sites for metal ions. The electronic properties of the molecule, and therefore its fluorescence, would likely be perturbed upon ion binding, forming the basis for a sensory response. The dinitro-substitution could play a role in the signaling mechanism, potentially through photoinduced electron transfer (PET) quenching that is modulated by analyte binding.

Development as Molecular Probes for Biological Systems Research

Molecular probes are essential tools for visualizing and understanding complex biological processes within living cells. researchgate.netpeeref.comnih.gov Fluorescent probes based on the benzimidazole scaffold have been developed for a variety of applications, including bioimaging and the detection of specific biomolecules. researchgate.netnih.govconsensus.app

The this compound molecule itself is not fluorescent. The nitro groups are well-known fluorescence quenchers. However, this property can be exploited in the design of "turn-on" fluorescent probes. For example, one of the nitro groups could be selectively reduced to an amino group in the presence of a specific analyte or enzyme, such as a nitroreductase which is often overexpressed in hypoxic cancer cells. This conversion from an electron-withdrawing nitro group to an electron-donating amino group would restore fluorescence, providing a detectable signal. This strategy has been successfully employed with other nitroaromatic compounds. While specific applications of this compound as a molecular probe have not been reported, its chemical nature makes it an intriguing candidate for further research and development in this area.

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis and Chiral Derivatization

The biological activities of many compounds are intrinsically linked to their stereochemistry. For 5-chloro-4,6-dinitro-1H-benzimidazole, the development of asymmetric synthetic routes to introduce chirality could unveil novel therapeutic properties. Future research could focus on the enantioselective functionalization of the benzimidazole (B57391) core, particularly at the C2 position. nih.gov Methodologies such as copper-catalyzed C2-allylation using 1,3-diene pronucleophiles have shown success with various benzimidazoles and could be adapted for this specific substrate. nih.govacs.orgmit.edu Such reactions would allow for the creation of stereogenic centers, leading to a library of chiral derivatives.

Furthermore, the kinetic resolution of racemic mixtures of functionalized this compound derivatives represents another promising avenue. The use of chiral organolithium chemistry has been effective in the kinetic resolution of other nitrogen-containing heterocycles and could potentially be applied here. whiterose.ac.uk Additionally, chiral derivatization followed by separation techniques like high-performance liquid chromatography (HPLC) is a viable strategy. nih.gov The synthesis of enantiomerically pure derivatives would be crucial for stereospecific biological evaluations and for understanding structure-activity relationships in a three-dimensional context.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Key Considerations |

|---|---|---|

| Enantioselective C2-Functionalization | Introduction of a chiral substituent at the C2 position using a chiral catalyst or auxiliary. | The electron-withdrawing nature of the nitro and chloro groups may influence the reactivity of the benzimidazole core. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture with a chiral reagent, allowing for the separation of the unreacted enantiomer. | Requires the development of a suitable chiral resolving agent that can effectively discriminate between the enantiomers. |

| Chiral Derivatization and Separation | Conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent, followed by separation using standard chromatographic techniques. | The stability of the resulting diastereomers and the ease of removal of the chiral auxiliary are important factors. |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

A comprehensive understanding of how this compound interacts with biological targets at the molecular level is paramount for its rational design as a therapeutic agent. Future research should employ a combination of computational and experimental techniques to elucidate these interactions. Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of this compound with various proteins and enzymes. irb.hrnih.govtandfonline.comnih.govresearchgate.netacs.orgsemanticscholar.org These computational methods can help identify key amino acid residues involved in binding and predict the stability of the ligand-protein complex. irb.hrnih.govtandfonline.comnih.govresearchgate.netacs.orgsemanticscholar.orgnih.gov

For instance, computational studies could explore the binding affinity of this compound derivatives with targets such as β-tubulin, a protein implicated in the mechanism of action of other benzimidazole-based anthelmintics. nih.govnih.gov Furthermore, quantum mechanics studies can be employed to understand the electronic properties of the molecule and how they contribute to its binding interactions. nih.gov By combining these computational approaches with experimental techniques like X-ray crystallography of ligand-protein complexes, a detailed atomic-level picture of the binding interactions can be constructed. This knowledge would be instrumental in optimizing the structure of the compound to enhance its potency and selectivity.

Exploration of Novel Material Science Applications Beyond Current Scope

The unique electronic properties of the benzimidazole scaffold, particularly when substituted with electron-withdrawing groups, suggest potential applications in material science that extend beyond its current scope. Benzimidazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) as emitters, hosts, and electron-transporting materials. ssrn.comnih.govacs.orgtandfonline.comresearchgate.net The high electron affinity of this compound could make it a suitable candidate for an electron-transporting layer in OLEDs, potentially enhancing device efficiency and stability. ssrn.comtandfonline.com

Another largely unexplored area is the potential of highly nitrated benzimidazoles as energetic materials. The presence of multiple nitro groups in this compound suggests that it could possess a high energy density. Future research could focus on the synthesis and characterization of this and related polynitro benzimidazole derivatives to evaluate their thermal stability, sensitivity, and energetic performance. A systematic investigation into its properties could reveal its potential as a component in advanced energetic formulations.

Table 2: Potential Material Science Applications

| Application Area | Rationale | Key Properties to Investigate |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | The electron-deficient nature of the benzimidazole core could facilitate efficient electron transport. | Electron mobility, thermal stability, and compatibility with other OLED materials. |

| Energetic Materials | The high nitrogen content and presence of multiple nitro groups suggest a high energy density. | Detonation velocity and pressure, thermal stability, and impact sensitivity. |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm for accelerating the discovery and optimization of novel compounds. For this compound, AI and ML can be leveraged in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of its derivatives. nih.govmdpi.comnih.govosti.govresearchgate.net By training these models on datasets of related nitroaromatic compounds, it may be possible to predict the properties of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts. nih.govmdpi.comnih.govosti.govresearchgate.net

Furthermore, generative AI models can be employed for the de novo design of novel benzimidazole derivatives with desired properties. These models can learn the underlying chemical patterns from existing libraries of active compounds and generate new molecular structures that are predicted to have high efficacy and favorable pharmacokinetic profiles. The combination of generative models with predictive QSAR and molecular docking simulations can create a powerful in silico pipeline for the rapid identification of promising lead candidates based on the this compound scaffold.

Investigation of Environmental Fate and Transformation in Academic Contexts

The widespread use of any chemical necessitates a thorough understanding of its environmental fate and potential for transformation. For this compound, its structure as a chlorinated nitroaromatic compound raises questions about its persistence and potential for biodegradation. Future academic research should focus on elucidating the microbial degradation pathways of this compound. nih.govresearchgate.netnih.gov Studies could aim to isolate and characterize microorganisms capable of utilizing it as a carbon or nitrogen source. nih.govresearchgate.netnih.gov Understanding the enzymatic machinery involved in the initial steps of degradation, such as nitroreductases and dehalogenases, would be crucial. researchgate.net

Development of Green Chemistry Protocols for Large-Scale Research Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry. For the future large-scale synthesis of this compound for research purposes, the development of environmentally benign protocols is essential. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. connectjournals.comorganic-chemistry.orgajol.infodergipark.org.treurekaselect.com The application of microwave irradiation to the synthesis and functionalization of the this compound core could significantly improve the efficiency and sustainability of its production. connectjournals.comorganic-chemistry.orgajol.infodergipark.org.treurekaselect.com

Another key aspect of green chemistry is the reduction or elimination of hazardous solvents. The development of solvent-free synthetic methods for this compound and its derivatives would be a significant advancement. eprajournals.comresearchgate.netresearchgate.net Research could explore solid-state reactions or the use of benign and renewable solvents. eprajournals.comresearchgate.netresearchgate.net The adoption of such green chemistry protocols would not only minimize the environmental footprint of research activities but also align with the broader goals of sustainable chemical manufacturing. eprajournals.comnih.govrsc.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-diene |

| β-tubulin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.